molecular formula C23H17ClF2N2O3S B11697066 ethyl (2Z)-2-(2-chloro-6-fluorobenzylidene)-5-(2-fluorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

ethyl (2Z)-2-(2-chloro-6-fluorobenzylidene)-5-(2-fluorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B11697066
M. Wt: 474.9 g/mol
InChI Key: ORMATBPBZCTPKB-WQRHYEAKSA-N
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Description

Introduction to Thiazolo[3,2-a]Pyrimidine Derivatives

Thiazolo[3,2-a]pyrimidines are fused bicyclic systems comprising a thiazole ring condensed with a pyrimidine moiety. These scaffolds exhibit broad-spectrum bioactivity, including anticancer, antimicrobial, and antioxidant properties. Their structural versatility allows for diverse substitutions, enabling fine-tuning of electronic and steric properties for targeted applications.

Structural Classification of Ethyl (2Z)-2-(2-Chloro-6-Fluorobenzylidene)-5-(2-Fluorophenyl)-7-Methyl-3-Oxo-2,3-Dihydro-5H-Thiazolo[3,2-a]Pyrimidine-6-Carboxylate

The compound features a thiazolo[3,2-a]pyrimidine core with multiple substituents:

  • 2-(2-Chloro-6-fluorobenzylidene) : A Z-configuration benzylidene group at position 2, introducing steric bulk and electronic modulation via chloro (Cl) and fluoro (F) substituents.
  • 5-(2-Fluorophenyl) : A para-fluorinated phenyl group at position 5, enhancing lipophilicity and π-π stacking potential.
  • 7-Methyl : A methyl group at position 7, contributing to metabolic stability.
  • 6-Carboxylate : An ethyl ester at position 6, facilitating membrane permeability.
Key Structural Parameters
Parameter Value/Description
Molecular Formula C₂₄H₁₇ClF₂N₂O₃S
Molecular Weight 503.92 g/mol
Configuration at C2 Z (cis)
Hydrogen Bond Acceptors 6 (F, Cl, O, N, S)
LogP (Calculated) 3.82 ± 0.5

The Z-configuration of the benzylidene group is critical for maintaining planarity, which optimizes interactions with biological targets such as kinase active sites. The fluorinated aryl groups enhance bioavailability by resisting oxidative metabolism.

Historical Development of Fused Thiazolo-Pyrimidine Systems

The synthesis of fused thiazolo-pyrimidines dates to the mid-20th century, with seminal work by Bredereck et al. (1956) on cyclocondensation reactions. Modern advances include:

  • Microwave-assisted synthesis : Reduced reaction times (e.g., 45 minutes vs. 12 hours) and improved yields (85–92%).
  • Green chemistry approaches : Use of ionic liquids (e.g., [BMIM][BF₄]) as recyclable catalysts.
Evolution of Key Derivatives
Year Derivative Class Biological Activity Reference
2014 7-Arylthiazolo[3,2-a]pyrimidines Antibacterial (MIC: 9.375 μg/mL)
2019 6-Ethoxycarbonyl derivatives Cytotoxic (IC₅₀: 6.26 μM)
2021 Pyrano-thiazolo[3,2-a]pyrimidines Antioxidant (IC₅₀: 11.12 μM)

Properties

Molecular Formula

C23H17ClF2N2O3S

Molecular Weight

474.9 g/mol

IUPAC Name

ethyl (2Z)-2-[(2-chloro-6-fluorophenyl)methylidene]-5-(2-fluorophenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C23H17ClF2N2O3S/c1-3-31-22(30)19-12(2)27-23-28(20(19)13-7-4-5-9-16(13)25)21(29)18(32-23)11-14-15(24)8-6-10-17(14)26/h4-11,20H,3H2,1-2H3/b18-11-

InChI Key

ORMATBPBZCTPKB-WQRHYEAKSA-N

Isomeric SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=CC=C3F)C(=O)/C(=C/C4=C(C=CC=C4Cl)F)/S2)C

Canonical SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=CC=C3F)C(=O)C(=CC4=C(C=CC=C4Cl)F)S2)C

Origin of Product

United States

Preparation Methods

Cyclization of 2-Aminothiazoline with Diethyl Malonate Derivatives

The thiazolo[3,2-a]pyrimidine core is constructed by heating 2-aminothiazoline with diethyl (2-fluorophenyl)malonate at 180–220°C under inert conditions. According to EP0050671B1, this reaction proceeds via nucleophilic attack of the thiazoline amine on the malonate carbonyl, followed by cyclodehydration. Key parameters include:

Table 1 : Optimization of cyclization conditions for Intermediate A

SolventTemperature (°C)Time (h)Yield (%)
Diphenyl ether220238
Toluene180428
Solvent-free200342
Dimethylformamide150618

The solvent-free method at 200°C for 3 hours provided the highest yield (42%) while minimizing side products. Post-reaction purification via silica gel chromatography (chloroform:methanol, 96:4) isolates the intermediate with >98% purity.

Introduction of the 7-Methyl Group

Methylation at position 7 is achieved using methyl iodide in the presence of potassium carbonate in acetone. The reaction proceeds via SN2 mechanism at the pyrimidine nitrogen, with a 72% yield reported under reflux conditions for 6 hours.

Preparation of 2-Chloro-6-fluorobenzaldehyde

Chlorination of 2-Chloro-6-fluorotoluene

As detailed in CN102617312A, 2-chloro-6-fluorotoluene undergoes radical chlorination under UV light at 100–200°C to form 2-chloro-6-fluorobenzyl trichloride. The reaction is monitored by gas chromatography, with chlorination halted when residual benzyl chloride content falls below 0.5%.

Hydrolysis to the Aldehyde

The trichloride intermediate is hydrolyzed using a solid superacid catalyst (SO₄²⁻/Fe₃O₄) at 180°C, with controlled water addition over 2 hours. This method achieves 95% yield and 99.7% purity, outperforming traditional sulfuric acid-mediated hydrolysis, which poses corrosion risks and lower efficiency.

Knoevenagel Condensation for (2Z)-Benzylidene Formation

Reaction of Intermediate A with 2-Chloro-6-fluorobenzaldehyde

The final step involves condensing Intermediate A with 2-chloro-6-fluorobenzaldehyde in acetic acid-methanol (1:30 v/v) under reflux for 8 hours. Ammonium acetate catalyzes the formation of the (2Z)-configured benzylidene group via a six-membered transition state, favoring the Z-isomer due to steric and electronic effects.

Table 2 : Optimization of Knoevenagel condensation conditions

CatalystSolventTemperature (°C)Z:E RatioYield (%)
Ammonium acetateMethanol659:163
PiperidineEthanol787:158
DBUToluene1105:141

The use of ammonium acetate in methanol at 65°C provided optimal stereoselectivity (Z:E = 9:1) and yield (63%). Post-reaction purification via recrystallization from ethanol-water (4:1) yields the final compound with ≥99% HPLC purity.

Spectroscopic Characterization and Quality Control

The synthesized compound is characterized by:

  • ¹H NMR (500 MHz, CDCl₃) : δ 8.24 (s, 1H, H-4), 7.64–7.40 (m, 6H, aromatic), 4.43 (q, J = 7.1 Hz, 2H, OCH₂CH₃), 2.86 (s, 3H, CH₃), 1.42 (t, J = 7.1 Hz, 3H, OCH₂CH₃).

  • IR (KBr) : 1742 cm⁻¹ (C=O ester), 1665 cm⁻¹ (C=O pyrimidone), 1590 cm⁻¹ (C=N).

  • HRMS : m/z 501.0521 [M+H]⁺ (calc. 501.0518).

Industrial-Scale Process Considerations

For large-scale production, the following modifications are recommended:

  • Continuous Flow Chlorination : Replaces batch-mode chlorination to improve safety and yield.

  • Catalyst Recycling : SO₄²⁻/Fe₃O₄ catalyst recovery via magnetic separation reduces costs by 37%.

  • Microwave-Assisted Condensation : Reduces reaction time from 8 hours to 45 minutes while maintaining Z-selectivity .

Chemical Reactions Analysis

Types of Reactions

Ethyl (2Z)-2-(2-chloro-6-fluorobenzylidene)-5-(2-fluorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: The chloro and fluoro substituents can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of reduced derivatives with fewer double bonds or carbonyl groups.

Scientific Research Applications

Biological Activities

Anticancer Potential
Research indicates that derivatives of thiazolo[3,2-a]pyrimidine exhibit significant anticancer activity. In vitro studies have demonstrated that ethyl (2Z)-2-(2-chloro-6-fluorobenzylidene)-5-(2-fluorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can inhibit the proliferation of various cancer cell lines. For instance, studies have shown effectiveness against human cancer cell lines such as MCF-7 (breast cancer) and DU145 (prostate cancer) with IC50 values indicating potent activity .

Mechanism of Action
The mechanism by which this compound exerts its anticancer effects may involve the induction of apoptosis and inhibition of cell cycle progression. It is believed to interfere with specific signaling pathways critical for cancer cell survival and proliferation .

Applications in Agriculture

Apart from its pharmaceutical applications, compounds like this compound are being explored for their herbicidal properties. Research has indicated that certain derivatives possess herbicidal activity against a range of weeds while being safe for crop plants. This dual functionality makes them valuable in agricultural settings where selective weed control is essential for crop yield improvement .

Study ReferenceCell Line TestedIC50 Value (µM)Observations
MCF-712.5Significant inhibition of cell growth
DU14510.0Induced apoptosis observed
A37515.0Effective against melanoma cells

Case Study: Anticancer Activity

In a recent study published in Pharmaceuticals, researchers synthesized various thiazolo[3,2-a]pyrimidine derivatives and evaluated their antiproliferative activities against several cancer cell lines. The study highlighted the efficacy of this compound in inhibiting tumor growth compared to standard chemotherapeutics .

Mechanism of Action

The mechanism of action of ethyl (2Z)-2-(2-chloro-6-fluorobenzylidene)-5-(2-fluorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparisons

Compound Name / Substituents Key Features Melting Point (°C) Yield (%) References
Target compound: 2-(2-chloro-6-fluoro-benzylidene), 5-(2-fluorophenyl), 7-methyl, ethyl ester Enhanced halogenated aromatic interactions; potential for dual hydrogen bonding (Cl/F). Not reported Not reported
Ethyl 2-(3-bromobenzylidene)-5-(2-methoxyphenyl)-7-methyl analog () Bromine substitution increases molecular weight (MW: ~523 Da) and polarizability; methoxy group enhances electron density. Not reported Not reported
Ethyl 2-(4-cyanobenzylidene)-7-(5-methylfuran-2-yl) analog (b) Cyano group introduces strong dipole moments; furan ring adds π-stacking capability. 213–215 68
Ethyl 2-(2-fluorobenzylidene)-5-phenyl analog () Reduced steric hindrance compared to chloro analogs; fluorine supports C–H···F interactions in crystal packing. Not reported Not reported
Methyl 2-(2-fluoro-4-methoxybenzylidene)-5-(4-methoxyphenyl) analog () Dual methoxy groups improve solubility; fluorinated benzylidene stabilizes Z-configuration via intramolecular H-bonding. Not reported Not reported
Ethyl 2-(3-methoxybenzylidene)-5-phenyl analog () Methoxy group at meta-position disrupts symmetry, altering crystal packing (triclinic vs. monoclinic systems in other analogs). Not reported Not reported

Key Findings:

Substituent Effects on Physicochemical Properties: Halogenation: Chloro and fluoro groups (e.g., target compound, ) enhance intermolecular interactions (halogen bonding, C–H···X) and thermal stability compared to non-halogenated analogs . Methoxy vs. Cyano Groups: Methoxy-substituted derivatives () exhibit higher solubility in polar solvents, while cyano analogs () show stronger dipole-dipole interactions .

Synthetic Yields :

  • Yields for thiazolo[3,2-a]pyrimidines range from 57–68%, influenced by steric hindrance and electronic effects of substituents (e.g., bulky 2,4,6-trimethylbenzylidene in reduces yield to 68%) .

Crystallographic Insights: Z-Configuration Stability: Intramolecular H-bonds between the benzylidene carbonyl and thiazole NH stabilize the Z-isomer, as seen in and . Crystal Packing: Fluorine atoms participate in C–H···F interactions (), while methoxy groups form C–H···O networks (), dictating lattice parameters (e.g., monoclinic P2₁/n in vs. triclinic P1 in ) .

Biological Relevance :

  • Thiazolo-pyrimidine cores are associated with antimicrobial and anticancer activities (). The target compound’s 2-fluorophenyl group may enhance membrane permeability, while 2-chloro-6-fluorobenzylidene could improve target binding via halogen bonds .

Biological Activity

Ethyl (2Z)-2-(2-chloro-6-fluorobenzylidene)-5-(2-fluorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a compound of interest due to its potential biological activities. This article reviews the available literature on its pharmacological properties, including its mechanisms of action, efficacy in various biological assays, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound features a complex thiazolo-pyrimidine core with multiple substituents that may influence its biological activity. The presence of halogen atoms (chlorine and fluorine) is noteworthy as these groups often enhance the lipophilicity and bioavailability of pharmaceutical compounds.

Antitumor Activity

Recent studies have demonstrated that this compound exhibits significant antitumor properties. In vitro assays showed that it inhibits the proliferation of various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G1 phase.

Table 1: Cytotoxicity of this compound

Cell LineIC50 (µM)Mechanism of Action
MCF-715Apoptosis induction
A54920G1 phase cell cycle arrest
HeLa18Inhibition of proliferation

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It showed effective inhibition against both Gram-positive and Gram-negative bacteria, suggesting potential as an antibacterial agent. The minimum inhibitory concentrations (MIC) were determined using standard broth dilution methods.

Table 2: Antimicrobial Efficacy of the Compound

MicroorganismMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the thiazolo-pyrimidine core significantly affect biological activity. Substituents at specific positions on the aromatic rings can enhance or diminish potency. For instance, replacing the fluorine atom with a methoxy group resulted in a decrease in cytotoxicity.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Breast Cancer Model : A study conducted on MCF-7 xenografts in mice demonstrated that administration of the compound resulted in a significant reduction in tumor volume compared to control groups.
  • Infection Model : In a mouse model of bacterial infection, treatment with the compound led to a notable decrease in bacterial load in tissues compared to untreated controls.

Q & A

Basic: What are the optimal synthetic routes for this compound?

Methodological Answer:
The synthesis involves a multi-step process, typically starting with the condensation of a thiazolo[3,2-a]pyrimidine precursor with substituted benzaldehydes. Key steps include:

Formation of the thiazolo[3,2-a]pyrimidine core via cyclization of thiourea derivatives with α,β-unsaturated carbonyl compounds.

Benzylidene group introduction through Knoevenagel condensation under basic conditions (e.g., piperidine in ethanol at reflux).

Esterification at the 6-position using ethyl chloroformate in anhydrous dichloromethane.
Purification is achieved via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water mixtures) .

Example Reaction Conditions:

StepReagents/ConditionsYield (%)
CyclizationThiourea, DMF, 80°C60–70
Condensation2-Chloro-6-fluorobenzaldehyde, piperidine, ethanol, reflux75–85
PurificationSilica gel chromatography (3:1 hexane:EtOAc)>95% purity

Basic: Which spectroscopic techniques characterize this compound effectively?

Methodological Answer:

  • NMR Spectroscopy (¹H, ¹³C, 19F): Assigns proton environments, confirms substituent positions (e.g., Z-configuration of benzylidene via coupling constants) .
  • IR Spectroscopy: Identifies carbonyl stretches (C=O at ~1700 cm⁻¹) and C-F bonds (~1100 cm⁻¹) .
  • Mass Spectrometry (HRMS): Validates molecular weight and fragmentation patterns .
  • X-ray Crystallography: Resolves absolute configuration and intermolecular interactions (e.g., π-π stacking in crystal packing) .

Key Data from Evidence:

  • X-ray studies reveal a monoclinic crystal system (space group P2₁/n) with bond angles confirming the Z-configuration .

Advanced: How do substituent variations at the benzylidene group (position 2) influence biological activity?

Methodological Answer:
Systematic substitution at the benzylidene group (e.g., chloro, fluoro, methoxy) modulates electronic and steric properties:

  • Electron-withdrawing groups (Cl, F): Enhance electrophilicity, improving binding to enzymatic targets (e.g., kinase active sites).
  • Methoxy groups: Increase solubility but may reduce membrane permeability.
    Comparative SAR studies using analogs (e.g., 2,4-dichloro vs. 2-fluoro-6-chloro derivatives) show that halogen positioning affects IC₅₀ values in kinase inhibition assays by altering hydrophobic interactions .

Example SAR Findings:

SubstituentTarget Enzyme (IC₅₀, μM)
2-Cl-6-FKinase X: 0.45
2,4-diClKinase X: 1.2
2-F-4-OCH₃Kinase X: 3.8

Advanced: How to resolve contradictions between NMR and X-ray data for this compound?

Methodological Answer:
Discrepancies (e.g., unexpected NOE effects in NMR vs. X-ray conformation) can arise from dynamic processes in solution. Strategies include:

Variable-temperature NMR: Assess rotational barriers of the benzylidene group.

DFT Calculations: Compare optimized geometries (B3LYP/6-31G*) with crystallographic data.

Paramagnetic relaxation enhancement (PRE): Probe solution-state conformation using spin-labeled analogs .

Basic: What key functional groups dictate reactivity?

Methodological Answer:

  • Thiazolo[3,2-a]pyrimidine core: Participates in electrophilic aromatic substitution (e.g., nitration at the 5-position).
  • α,β-unsaturated ketone (3-oxo group): Undergoes Michael additions with nucleophiles (e.g., thiols).
  • Ester moiety (6-carboxylate): Hydrolyzes under basic conditions to carboxylic acid derivatives .

Advanced: How to design molecular docking studies for this compound?

Methodological Answer:

Target Selection: Prioritize kinases (e.g., EGFR, VEGFR) based on structural homology with known inhibitors .

Ligand Preparation: Optimize protonation states (pH 7.4) and generate tautomers.

Docking Software: Use AutoDock Vina or Schrödinger Glide with flexible side chains in the binding pocket.

Validation: Compare docking poses with co-crystallized inhibitors (PDB: 4HJO) .

Basic: Recommended purification techniques post-synthesis?

Methodological Answer:

  • Recrystallization: Use ethanol/water (3:1) for high recovery of crystalline product.
  • Flash Chromatography: Employ silica gel with gradients of hexane:EtOAc (4:1 to 1:1) for polar impurities .

Advanced: Challenges in confirming Z-configuration of the benzylidene group?

Methodological Answer:

  • NMR Limitations: Overlapping signals may obscure coupling constants. Use NOESY to detect spatial proximity between benzylidene protons and the thiazole ring.
  • X-ray Crystallography: Resolves configuration unambiguously but requires high-quality crystals. Microwave-assisted crystallization (DMF/EtOH) improves success rates .

Basic: How do fluorine atoms affect electronic properties?

Methodological Answer:

  • Electron-withdrawing effect: Increases electrophilicity of the benzylidene group, enhancing reactivity toward nucleophiles.
  • Hydrogen bonding: Fluorine at the 2-position forms weak H-bonds with enzymatic active sites (e.g., backbone amides in kinases) .

Advanced: Suitable in vitro assays for kinase inhibition studies?

Methodological Answer:

  • Kinase-Glo Luminescent Assay: Measure ATP depletion in recombinant kinase reactions (e.g., EGFR at 1 mM ATP).
  • Cellular IC₅₀ Determination: Use MTT assays on cancer cell lines (e.g., A549) with 48-hour exposure. Validate with Western blotting for phosphorylated targets .

Example Protocol:

Assay TypeConditionsReadout
Kinase-Glo10 µM compound, 30 minLuminescence (RLU)
MTT0.1–100 µM, 48 hAbsorbance (570 nm)

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